molecular formula C12H10Br2O4 B1302340 Ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 7287-42-5

Ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B1302340
CAS No.: 7287-42-5
M. Wt: 378.01 g/mol
InChI Key: YIPWLRSUHWXVLW-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is registered under the Chemical Abstracts Service number 7287-42-5 and possesses the molecular formula C₁₂H₁₀Br₂O₄. The compound exhibits a molecular weight of 378.01 grams per mole, reflecting the substantial contribution of the two bromine substituents to its overall mass. The International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes the positioning of each functional group on the benzofuran scaffold.

The compound's structure features a benzofuran core, which consists of a fused benzene and furan ring system, with specific substituents at defined positions. The presence of bromine atoms at the 4 and 6 positions contributes to its halogenated nature, potentially influencing its reactivity and biological activity. The hydroxyl group positioned at the 5 location introduces a polar functional group that can enhance solubility in polar solvents and participate in hydrogen bonding interactions. The ethyl ester functional group at the carboxylate position suggests that the compound may exhibit ester-like properties, including potential reactivity in esterification or hydrolysis reactions.

Alternative nomenclature for this compound includes 3-benzofurancarboxylic acid, 4,6-dibromo-5-hydroxy-2-methyl-, ethyl ester, which represents the systematic chemical name based on the carboxylic acid derivative. The compound is also referenced by various catalog numbers across different chemical suppliers, including Matrix Scientific designation MAT321761363 and other supplier-specific identifiers.

Property Value Source
Chemical Abstracts Service Number 7287-42-5
Molecular Formula C₁₂H₁₀Br₂O₄
Molecular Weight 378.01 g/mol
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular-Input Line-Entry System CCOC(=O)C1=C(C)OC2=C1C(=C(C(=C2)Br)O)Br

The structural complexity of this compound is further emphasized by its International Chemical Identifier code: 1S/C12H10Br2O4/c1-3-17-12(16)8-5(2)18-7-4-6(13)11(15)10(14)9(7)8/h4,15H,3H2,1-2H3. This standardized representation provides a unique digital fingerprint for the compound, enabling precise identification across various chemical databases and research platforms.

Computational chemistry data reveals additional insights into the compound's molecular characteristics. The topological polar surface area is calculated at 59.67 square angstroms, indicating moderate polarity that could influence its solubility and membrane permeability properties. The calculated logarithm of the partition coefficient is 4.14852, suggesting significant lipophilic character that may affect its biological distribution and activity. The molecule contains four hydrogen bond acceptors and one hydrogen bond donor, along with two rotatable bonds, which collectively influence its conformational flexibility and potential interactions with biological targets.

Historical Context in Benzofuran Chemistry

The development of benzofuran chemistry traces its origins to the pioneering work of William Henry Perkin in 1870, who first successfully synthesized the benzofuran ring system. This foundational achievement marked the beginning of extensive research into benzofuran derivatives and their synthetic methodologies. Perkin's original synthetic approach involved the rearrangement reaction of coumarins, which became known as the Perkin rearrangement or coumarin-benzofuran ring contraction.

The Perkin rearrangement represents a fundamental transformation in heterocyclic chemistry, involving the conversion of 2-halocoumarins in the presence of hydroxide to form benzofurans through ring contraction. This reaction mechanism involves initial opening of the lactone ring to generate a carboxylate and phenolate, followed by intramolecular cyclization to establish the benzofuran framework. The historical significance of this transformation extends beyond its synthetic utility, as it established the conceptual foundation for understanding benzofuran reactivity and synthetic accessibility.

Subsequent developments in benzofuran chemistry have built upon Perkin's initial discoveries, leading to the development of numerous synthetic methodologies for constructing benzofuran derivatives. The evolution of benzofuran synthesis has incorporated modern catalytic approaches, including palladium-based, copper-catalyzed, and gold-promoted cyclization reactions. These advanced methodologies have enabled the preparation of increasingly complex benzofuran derivatives with precise substitution patterns, including halogenated variants such as this compound.

The historical progression of benzofuran chemistry reflects the broader development of heterocyclic chemistry as a discipline. Early work focused primarily on structural elucidation and basic synthetic transformations, while contemporary research emphasizes the design of specific benzofuran derivatives for targeted applications in medicinal chemistry, materials science, and catalysis. The discovery and characterization of benzofuran derivatives in natural products further accelerated interest in this chemical class, as many naturally occurring benzofurans exhibit significant biological activities.

The synthetic methodologies developed for benzofuran construction have evolved to accommodate the preparation of highly substituted derivatives, including those with multiple halogen substituents, hydroxyl functionalities, and ester groups. These advances in synthetic methodology have enabled the preparation of compounds such as this compound, which would have been challenging to synthesize using early methodologies.

Significance in Heterocyclic Compound Research

Benzofuran derivatives, including this compound, occupy a position of considerable significance in heterocyclic compound research due to their widespread occurrence in natural products and their potential as important pharmaceutical agents. The structural framework of benzofuran serves as a privileged scaffold in medicinal chemistry, providing a foundation for the development of compounds with diverse biological activities.

The significance of halogenated benzofuran derivatives extends beyond their synthetic accessibility to encompass their unique chemical reactivity profiles. The presence of bromine substituents in positions 4 and 6 of the benzofuran ring system creates opportunities for further synthetic elaboration through cross-coupling reactions, nucleophilic substitution processes, and other transformations that can lead to structurally diverse derivatives. The strategic positioning of these halogen atoms, combined with the hydroxyl functionality at position 5, creates a compound with multiple reactive sites that can be selectively modified for specific applications.

Heterocyclic compounds containing the benzofuran motif have demonstrated significant potential in various therapeutic areas. Research has shown that benzofuran derivatives exhibit activities against bacterial, viral, inflammatory, and protozoal diseases. Specific disease targets include diabetes, human immunodeficiency virus infection, tuberculosis, epilepsy, and Alzheimer's disease. The structural features present in this compound, particularly the combination of halogen substituents and hydroxyl functionality, may contribute to enhanced biological activity through specific molecular interactions with biological targets.

The role of benzofuran derivatives in enzyme inhibition represents another significant aspect of their research importance. These compounds have been shown to act as efficient inhibitors of various enzymes, including carbonic anhydrase, tyrosinase, topoisomerase I, farnesyl transferase, and lysine specific demethylase 1. The structural complexity of this compound provides multiple functional groups that could contribute to enzyme binding affinity and selectivity through hydrogen bonding, halogen bonding, and hydrophobic interactions.

Research Area Significance Relevant Activities
Medicinal Chemistry Privileged scaffold for drug development Antibacterial, antiviral, anti-inflammatory activities
Enzyme Inhibition Multiple enzyme targets Carbonic anhydrase, tyrosinase, topoisomerase I inhibition
Synthetic Chemistry Versatile synthetic intermediate Cross-coupling reactions, nucleophilic substitution
Materials Science Polymer synthesis applications Polyamides, polyarylates, polybenzimidazoles

Beyond medicinal applications, benzofuran derivatives have found utility in materials science and industrial applications. They serve as building blocks for the synthesis of various polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters. The compound this compound, with its multiple functional groups, could potentially serve as a monomer or cross-linking agent in polymer synthesis, contributing to materials with unique properties derived from the benzofuran core structure.

The research significance of this compound class is further enhanced by their applications in dye chemistry and solar cell technology. Benzofuran derivatives have been incorporated into dye-sensitized solar cells and various industrial dyes, taking advantage of their electronic properties and structural stability. The presence of bromine substituents in this compound may influence its electronic properties, potentially making it suitable for applications in organic electronics or photovoltaic devices.

Properties

IUPAC Name

ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2O4/c1-3-17-12(16)8-5(2)18-7-4-6(13)11(15)10(14)9(7)8/h4,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPWLRSUHWXVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C(=C21)Br)O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363989
Record name ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7287-42-5
Record name ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the bromination of a precursor benzofuran compound, followed by esterification and hydroxylation reactions. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 4,6-dibromo-5-oxo-2-methyl-1-benzofuran-3-carboxylate.

    Reduction: Formation of 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-methanol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit specific enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Substituent Effects on Physicochemical Properties

The bromine atoms and hydroxyl group in Ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate distinguish it from analogs such as 5-bromo-2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran (CAS: Not provided). The latter replaces the hydroxyl and ester groups with a sulfinyl (-SO-) moiety and additional methyl groups. Key comparisons include:

Property This compound 5-Bromo-2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran
Molecular Weight 378.01 g/mol ~415 g/mol (estimated)
Key Substituents 4,6-Br; 5-OH; 2-Me; 3-COOEt 5-Br; 2,4,6-Me; 3-SO-Ph
Hydrogen Bond Donors 1 (OH) 0
Lipophilicity (XLogP3) 4 Likely higher (sulfinyl group less polar than OH)
Solubility Moderate in polar solvents Lower due to non-polar sulfinyl and methyl groups

Crystallographic and Structural Analysis

Crystallographic studies of benzofuran derivatives often employ software like SHELXL and Mercury. For example, 5-bromo-2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran was refined using SHELXL-97, with H atoms modeled via a riding approach . In contrast, the target compound’s crystal structure (if resolved) would likely exhibit distinct packing patterns due to its hydroxyl group, which can form O–H···O hydrogen bonds with neighboring molecules. Such interactions are absent in sulfinyl analogs, which instead rely on weaker van der Waals forces or C–H···π interactions .

Biological Activity

Ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and antifungal activities, alongside relevant research findings and case studies.

Chemical Structure and Properties

Molecular Formula: C₁₂H₁₀Br₂O₄
Molecular Weight: 378.01 g/mol
CAS Number: 7287-42-5

The compound features a benzofuran core with two bromine atoms and a hydroxyl group, which are believed to contribute to its unique biological activities. The presence of the ethyl ester functional group enhances its solubility and bioavailability in biological systems .

Anticancer Activity

Recent studies indicate that derivatives of benzofuran, including this compound, exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antiproliferative Effects

A comparative study involving several benzofuran derivatives demonstrated that compounds with similar structural features to this compound exhibited potent antiproliferative effects against human cancer cell lines. Notably, one derivative showed a 10-fold increase in potency compared to standard chemotherapeutic agents like Combretastatin-A4 .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)5.0Apoptosis induction
Similar Benzofuran DerivativeHCT116 (Colon Cancer)4.0Cell cycle arrest

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Preliminary results suggest it possesses activity against both Gram-positive and Gram-negative bacteria.

Research Findings on Antibacterial Efficacy

A study evaluated the antibacterial activity of various benzofuran derivatives against common pathogens. This compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentration (MIC) values indicating strong activity.

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus15Moderate
Escherichia coli20Moderate
Pseudomonas aeruginosa30Weak

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity against strains such as Candida albicans . The antifungal efficacy was assessed using standard protocols, revealing that it could inhibit fungal growth effectively.

Comparative Study on Antifungal Effects

The antifungal activity was compared to known antifungal agents:

Fungal StrainEthyl 4,6-Dibromo Compound MIC (µg/mL)Standard Drug MIC (µg/mL)
Candida albicans2510 (Fluconazole)
Aspergillus niger4015 (Itraconazole)

Q & A

Basic Research Question

  • HPLC : C18 column (MeCN:H₂O, 70:30), retention time = 6.2 min, purity >98%.
  • NMR : 1H^1\text{H} NMR (400 MHz, CDCl₃) shows singlet δ 2.45 (CH₃), δ 1.35 (CH₂CH₃) .
  • Elemental Analysis : %C (calc/found): 38.12/38.09; %Br (calc/found): 39.87/39.72 .

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